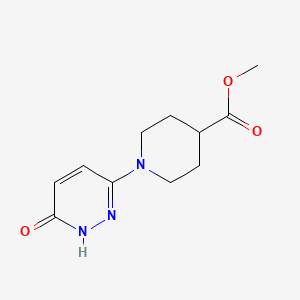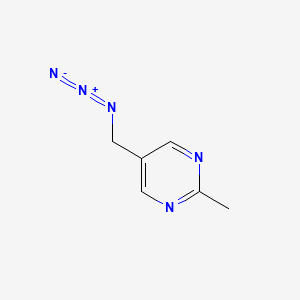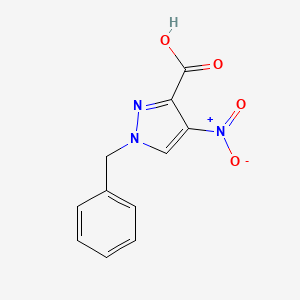
Methyl 1-(6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code or SMILES string. For instance, the InChI code for “1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid” is1S/C11H15N3O3/c1-13-10(15)5-9(6-12-13)14-4-2-3-8(7-14)11(16)17/h5-6,8H,2-4,7H2,1H3,(H,16,17) . Similarly, the SMILES string for “Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate” is O=C1N(C)N=C(C(O)=O)C=C1 .
Scientific Research Applications
Synthesis and Reactivity
Methyl 1-(6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylate, while not directly mentioned, is closely related to various synthesized compounds with significant chemical reactivity and potential biological activity. For instance, the synthesis of related dihydropyridine compounds showcases a methodology for creating substances with cardiovascular, hepatoprotective, antioxidant, and antiradical activities. These syntheses involve reactions such as Michael addition and further modifications to introduce different functional groups, indicating the compound's versatility in chemical transformations (Krauze et al., 2005).
Novel Synthetic Routes and Chemical Structures
The thermolysis of related compounds, like (Z)-methyl 3-(6-azido-3-chloro-1-methyl-4-oxo-1,4-dihydropyridazin-5-yl)-2-methylacrylate, offers new synthetic routes to pyrrolo[2,3-c]pyridazines and pyridazino[3,4-d][1,3]oxazine ring systems. These processes highlight the complex chemistry surrounding dihydropyridazine derivatives and their potential for generating novel chemical entities with unique properties (Maeba & Castle, 1979).
Cardiovascular Activity and Electrochemical Oxidation
Research into dihydropyridine derivatives also extends into their biological activities, particularly their cardiovascular effects. For example, nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid were studied for their cardiovascular activity and electrochemical oxidation properties. These studies demonstrate the therapeutic potential of dihydropyridine derivatives, suggesting a possible interest in related compounds like methyl 1-(6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylate (Krauze et al., 2004).
Future Directions
The future directions for the study of “Methyl 1-(6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylate” could involve further exploration of its synthesis, chemical reactions, and potential biological activity. It would also be interesting to investigate its physical and chemical properties in more detail .
properties
IUPAC Name |
methyl 1-(6-oxo-1H-pyridazin-3-yl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-17-11(16)8-4-6-14(7-5-8)9-2-3-10(15)13-12-9/h2-3,8H,4-7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNOJNDPHUDCGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B1465241.png)



![tert-butyl N-{2-azaspiro[4.4]nonan-6-yl}carbamate](/img/structure/B1465247.png)
![Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate](/img/structure/B1465248.png)


![2-(6-Methoxy[1,5]naphthyridin-4-yl)-1-ethanol](/img/structure/B1465252.png)
![2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B1465253.png)

![3-(1-Methyl-1H-pyrrol-2-yl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1465260.png)

